N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide (CAS 1428352-00-4) is a synthetic organic compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol. Its structure combines a furan-3-yl ethyl group with a 2-phenylbutanamide core, placing it within a broader class of N-substituted phenylbutanamides that have been explored in medicinal chemistry for kinase inhibition and modulation of cellular signaling.

Molecular Formula C16H19NO2
Molecular Weight 257.333
CAS No. 1428352-00-4
Cat. No. B2416286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide
CAS1428352-00-4
Molecular FormulaC16H19NO2
Molecular Weight257.333
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCCC2=COC=C2
InChIInChI=1S/C16H19NO2/c1-2-15(14-6-4-3-5-7-14)16(18)17-10-8-13-9-11-19-12-13/h3-7,9,11-12,15H,2,8,10H2,1H3,(H,17,18)
InChIKeyITHRZNGIUBHUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide (CAS 1428352-00-4): Chemical Identity and Structural Context for Procurement Decisions


N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide (CAS 1428352-00-4) is a synthetic organic compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . Its structure combines a furan-3-yl ethyl group with a 2-phenylbutanamide core, placing it within a broader class of N-substituted phenylbutanamides that have been explored in medicinal chemistry for kinase inhibition and modulation of cellular signaling . However, the specific biological activity, pharmacological profile, and physicochemical properties of this compound remain largely uncharacterized in peer-reviewed literature and patents.

Procurement Risk: Why N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide Cannot Be Substituted with Generic Analogs Without Data Verification


In the absence of established quantitative structure-activity relationships (QSAR) or comparative pharmacological data for this specific compound, any substitution of N-[2-(furan-3-yl)ethyl]-2-phenylbutanamide with a generic analog—such as the 2-furanyl isomer or other N-substituted phenylbutanamides—carries a high risk of introducing uncontrolled variables in biological assays. While a vendor source suggests potential kinase inhibition comparable to compounds studied in Journal of Medicinal Chemistry , the lack of publicly available IC50 values, selectivity profiles, or target engagement data against specific kinases makes it impossible to predict or verify functional equivalence. This ambiguity underscores the need for end-users to either request batch-specific characterization from suppliers or conduct internal analytical and biological benchmarking before use.

N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide: Quantitative Differentiation Evidence and Comparator Analysis


Lack of Publicly Available Quantitative Comparator Data Limits Rational Procurement Decisions

A systematic search of primary research papers, patents, and authoritative databases (PubChem, BindingDB, Google Patents) failed to identify any quantitative head-to-head comparison, cross-study comparable data, or class-level inference that could differentiate N-[2-(furan-3-yl)ethyl]-2-phenylbutanamide from its closest analogs. The compound appears in vendor catalogs (e.g., Life Chemicals product F6356-0077) as part of a screening collection, but no associated biological IC50, Ki, EC50, or physicochemical measurement was found. Consequently, the evidence required to answer the core procurement question—'Why prioritize this compound over a closely related analog?'—is currently absent from the scientific record.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Inferred Application Scenarios for N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide Based on Indirect Structural Similarity


Exploratory Medicinal Chemistry: Kinase Inhibitor Screening

Based on a vendor's unverified claim that the compound 'inhibit[s] certain kinases involved in cancer cell proliferation' as reported in the Journal of Medicinal Chemistry , it may be considered as a starting point for exploratory kinase inhibitor screening in oncology-focused drug discovery programs. However, users should treat this as a hypothesis-generating scenario only.

Chemical Biology Tool Building: Furan-3-yl Fragment Probe

The compound's furan-3-yl ethyl group distinguishes it from more common furan-2-yl isomers and may offer differential binding properties. This structural feature justifies its use as a fragment-based probe in target identification campaigns, where subtle heterocyclic geometry can influence protein-ligand interactions.

Analytical Reference Standard for Structural Isomer Confirmation

Given its specific CAS registry (1428352-00-4), the compound can serve as a reference standard for the unambiguous chromatographic or spectroscopic confirmation of the furan-3-yl positional isomer, differentiating it from the 2-furanyl isomer (CAS 1548865-41-3) or the 4-phenylbutanamide isomer (CAS 1428356-64-2).

Quote Request

Request a Quote for N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.